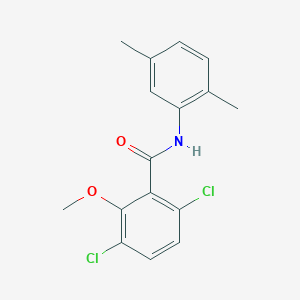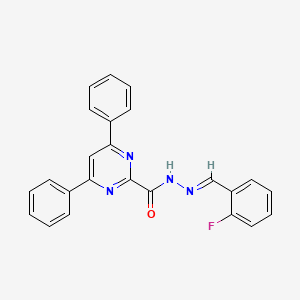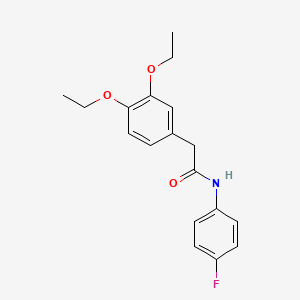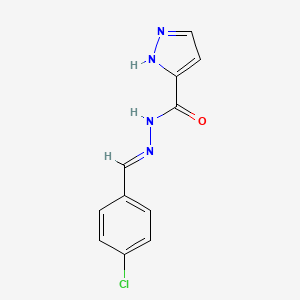![molecular formula C20H23NO2 B5598465 N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B5598465.png)
N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide and related compounds involves several key steps, including the preparation of cyclohexanecarboxamide derivatives through reactions such as nucleophilic substitution, catalytic reduction, and condensation reactions. For instance, the preparation of polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane illustrates the synthesis process involving nucleophilic substitution and catalytic hydrazine reduction (Yang, Hsiao, & Yang, 1999).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography and spectroscopic methods, revealing the conformation and configuration of the cyclohexane ring and substituent groups. For example, a study on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives highlighted the cyclohexane ring adopting a chair conformation, with molecular conformation stabilized by intramolecular hydrogen bonding (Özer, Arslan, VanDerveer, & Külcü, 2009).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclization, amidation, and coupling reactions, which are essential for the synthesis of complex molecules. The chemical properties, such as reactivity and stability, are influenced by the substituents on the phenyl and cyclohexane rings.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are crucial for determining the compound's applicability in different chemical contexts. For instance, polyamides derived from similar structures have been reported to exhibit good solubility in polar organic solvents and form transparent, flexible films (Yang, Hsiao, & Yang, 1999).
科学的研究の応用
Synthesis and Characterization
N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide derivatives have been synthesized and characterized, demonstrating diverse potential applications in material science and chemistry. For instance, the synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives reveal insights into the structural properties of these compounds. These studies are foundational for understanding the chemical and physical properties of N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide and its derivatives, contributing to further applications in materials science and synthetic chemistry Özer, Arslan, VanDerveer, & Külcü, 2009.
Catalytic Applications
The compound's relevance extends to catalytic processes. For example, the copper-catalyzed intermolecular amidation and imidation of unactivated alkanes highlight potential uses in organic synthesis, showcasing the versatility of N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide related compounds in facilitating chemical transformations Tran, Li, Driess, & Hartwig, 2014.
Molecular Aggregation and Self-Assembly
The molecular aggregation and self-assembly properties of disklike benzenetricarboxamides containing diacetylenic groups in bulk and organic solvents demonstrate the compound's potential in nanotechnology and materials engineering. Such studies provide insights into the self-assembly processes, which are crucial for the development of novel nanomaterials Lee, Park, & Chang, 2004.
Antitubercular Activities
Research into the synthesis of derivatives such as 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide showcases the compound's potential in medicinal chemistry, particularly in developing antitubercular agents. This highlights the therapeutic applications of N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide derivatives, contributing to the fight against tuberculosis Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018.
特性
IUPAC Name |
N-(4-phenylmethoxyphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-20(17-9-5-2-6-10-17)21-18-11-13-19(14-12-18)23-15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,17H,2,5-6,9-10,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPZGEYQJSKWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1,3-phenylene di(2-furoate)](/img/structure/B5598383.png)

![1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}ethanone](/img/structure/B5598397.png)
![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-3H-imidazo[4,5-b]pyridine](/img/structure/B5598406.png)

![2-(4-allyl-2-methoxyphenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5598416.png)
![1-(2-methoxyphenyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5598420.png)
![5-fluoro-2-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5598430.png)

![1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5598451.png)

![4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5598472.png)
![2-{2-[2-(benzoylamino)-3-(2,5-dimethoxyphenyl)acryloyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5598482.png)
